molecular formula C20H14F2N2 B12713725 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-2-phenyl- CAS No. 199594-73-5

1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-2-phenyl-

Cat. No.: B12713725
CAS No.: 199594-73-5
M. Wt: 320.3 g/mol
InChI Key: KBOHDHODCNDQPB-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-2-phenyl-: is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry Benzimidazoles are bicyclic compounds consisting of a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-2-phenyl- typically involves the reaction of 2,6-difluorobenzyl chloride with 2-phenyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-2-phenyl- is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool in drug discovery .

Medicine: The compound’s pharmacological properties are explored for the treatment of various diseases, including infections and cancer. Its structural features allow it to bind to specific molecular targets, potentially leading to the development of new therapeutic agents .

Industry: In the industrial sector, 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-2-phenyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-
  • Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate

Comparison: Compared to similar compounds, 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-2-phenyl- exhibits unique properties due to the presence of both difluorophenyl and phenyl groups.

Properties

CAS No.

199594-73-5

Molecular Formula

C20H14F2N2

Molecular Weight

320.3 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-2-phenylbenzimidazole

InChI

InChI=1S/C20H14F2N2/c21-16-9-6-10-17(22)15(16)13-24-19-12-5-4-11-18(19)23-20(24)14-7-2-1-3-8-14/h1-12H,13H2

InChI Key

KBOHDHODCNDQPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4F)F

Origin of Product

United States

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